molecular formula C21H17N3OS B6432736 2-(3,4-dihydroisoquinolin-2(1H)-yl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1226441-61-7

2-(3,4-dihydroisoquinolin-2(1H)-yl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B6432736
CAS No.: 1226441-61-7
M. Wt: 359.4 g/mol
InChI Key: UEMYAEGZGDCGJU-UHFFFAOYSA-N
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Description

2-(3,4-Dihydroisoquinolin-2(1H)-yl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of heterocyclic compounds. It features a thienopyrimidinone core structure, which is fused with a dihydroisoquinoline moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dihydroisoquinolin-2(1H)-yl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one can be achieved through a multi-step process involving the formation of the thienopyrimidinone core followed by the introduction of the dihydroisoquinoline moiety. One common method involves the use of microwave-assisted synthesis, which provides a clean, green, and efficient protocol. For instance, the reaction of 2-amino-nicotinonitriles with carbonyl compounds catalyzed by DBU under microwave irradiation can yield the desired product with good efficiency .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to enhance scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dihydroisoquinolin-2(1H)-yl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can yield tetrahydro derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thienopyrimidinone core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include various substituted thienopyrimidinones and dihydroisoquinoline derivatives, which can exhibit different biological activities.

Scientific Research Applications

2-(3,4-Dihydroisoquinolin-2(1H)-yl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3,4-dihydroisoquinolin-2(1H)-yl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of aldo-keto reductase AKR1C3 by binding to the enzyme’s active site. The carboxylate group of the compound occupies the oxyanion hole in the enzyme, while the sulfonamide moiety provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,4-Dihydroisoquinolin-2(1H)-yl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one is unique due to its fused thienopyrimidinone and dihydroisoquinoline structure, which imparts distinct biological activities. Its ability to inhibit AKR1C3 with high selectivity makes it a valuable compound in cancer research.

Properties

IUPAC Name

2-(3,4-dihydro-1H-isoquinolin-2-yl)-7-phenyl-3H-thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3OS/c25-20-19-18(17(13-26-19)15-7-2-1-3-8-15)22-21(23-20)24-11-10-14-6-4-5-9-16(14)12-24/h1-9,13H,10-12H2,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEMYAEGZGDCGJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C3=NC4=C(C(=O)N3)SC=C4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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